LogP Advantage Over 3-Methoxy Analog
3-Ethoxy-2-fluoro-6-methyl-pyridine exhibits a predicted LogP of 2.13 , compared with a predicted LogP of 1.54 for its closest structural analog, 2-fluoro-3-methoxy-6-methylpyridine (CAS 1211534-01-8) . This represents an increase of approximately 0.6 log units—equivalent to roughly 4-fold higher octanol–water partition coefficient—attributable solely to the replacement of the 3-methoxy substituent with a 3-ethoxy group. A second source predicts the methoxy analog LogP at ~1.8 [1], still yielding a 0.33-unit advantage for the ethoxy compound.
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.13 (predicted, Chemsrc) |
| Comparator Or Baseline | 2-Fluoro-3-methoxy-6-methylpyridine (CAS 1211534-01-8): LogP 1.54 (Chemscene computational) or ~1.8 (predicted, Kuujia) |
| Quantified Difference | ΔLogP = +0.33 to +0.59 units (~2- to 4-fold higher lipophilicity) |
| Conditions | Predicted/calculated LogP values from different databases; no experimental shake-flask LogP available for either compound. |
Why This Matters
Higher LogP within the typical drug-like range (1–3) can translate to improved passive membrane permeability, a critical parameter in cell-based assays and oral bioavailability optimization; this difference may justify selecting the ethoxy analog over the methoxy variant when target engagement in cellular contexts is poor.
- [1] Kuujia. 2-Fluoro-3-methoxy-6-methylpyridine (CAS 1211534-01-8). Predicted LogP ~1.8. https://www.kuujia.com (accessed 2026). View Source
